(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid
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Overview
Description
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine is a synthetic compound known for its role as an inhibitor of leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4, a potent pro-inflammatory mediator . This compound has garnered interest due to its potential therapeutic applications in treating inflammatory diseases.
Preparation Methods
The synthesis of N5-[4-(Phenylmethoxy)phenyl]-L-glutamine involves several steps. One common method starts with the preparation of 4-benzyloxyphenylacetic acid, which is then converted into the corresponding amide. The amide is subsequently coupled with L-glutamine under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Scientific Research Applications
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers use it to investigate the role of leukotriene A4 hydrolase in various biological processes.
Industry: It may be used in the development of new pharmaceuticals targeting inflammatory pathways.
Mechanism of Action
The compound exerts its effects by inhibiting leukotriene A4 hydrolase, thereby reducing the production of leukotriene B4. This inhibition occurs through binding to the active site of the enzyme, blocking its catalytic activity. The molecular targets involved include the zinc ion in the enzyme’s active site, which is essential for its function .
Comparison with Similar Compounds
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine is unique due to its specific inhibition of leukotriene A4 hydrolase. Similar compounds include:
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-16(18(22)23)10-11-17(21)20-14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H,20,21)(H,22,23)/t16-/m0/s1 |
InChI Key |
BYSBXIPCDJNEBG-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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